molecular formula C20H32N2O3 B4593811 2-[1-(2-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol

2-[1-(2-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol

Cat. No.: B4593811
M. Wt: 348.5 g/mol
InChI Key: PSWOAODZKGYQSO-UHFFFAOYSA-N
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Description

2-[1-(2-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C20H32N2O3 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.24129289 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Specific Removal of Protecting Groups

Methoxybenzyl protecting groups of alcohols can be efficiently removed under neutral conditions, preserving other usual protecting groups and functional groups. This method highlights the significance of selective deprotection in synthetic chemistry, particularly for complex organic molecules (Oikawa, Yoshioka, & Yonemitsu, 1982).

Synthesis of Structurally Complex Compounds

The synthesis of complex compounds, like the title compound featuring fused tricyclic systems with rings such as piperidine, dihydropyran, and benzene, demonstrates the versatility of organic synthesis in creating molecules with potential pharmaceutical applications (Anh et al., 2011).

Diversity-Oriented Synthesis

The diversity-oriented synthesis approach, involving oxidative carbon-hydrogen bond activation and click chemistry, illustrates the potential for generating a wide array of non-natural compounds for biological screening. This methodology is particularly relevant for generating libraries of molecules for drug discovery and development (Zaware et al., 2011).

Phenolic Compounds and Antioxidant Activity

Research into the phenolic contents of plants and their antioxidant activities underlines the importance of natural compounds in developing therapeutic agents. The structural features of tetrahydropyran rings and ethoxy groups play significant roles in the bioactivity of these compounds (León et al., 2014).

Synthesis and Labeling Techniques

The preparation of carbon-14 labeled analogs of complex organic molecules, including those with dibenzothiazepin and piperazine moieties, is crucial for drug metabolism and pharmacokinetic studies. Such techniques enable the tracing of drug distribution and degradation in the body (Saadatjoo et al., 2016).

Properties

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-4-(oxan-4-yl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-2-25-20-6-4-3-5-17(20)15-21-10-11-22(16-19(21)7-12-23)18-8-13-24-14-9-18/h3-6,18-19,23H,2,7-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWOAODZKGYQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2CCO)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(2-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol
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2-[1-(2-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol
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2-[1-(2-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol
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2-[1-(2-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.